REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][C:13]=1[F:14])[CH:10]1[CH:6]([NH:7]C(=O)O1)[CH2:5]2>[Pd].CCO>[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][C:13]=1[F:14])[CH2:10][CH:6]([NH2:7])[CH2:5]2
|
Name
|
6,7-difluoro-3,3a,4,8b-tetrahydroindeno[2,1-d]oxazol-2-one
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CC3NC(OC3C2=CC1F)=O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC(CC2=CC1F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |